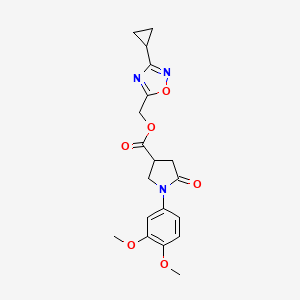![molecular formula C19H16N2O5 B2561595 [3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate CAS No. 1190020-95-1](/img/structure/B2561595.png)
[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks
Methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal , a compound related to the pyrano[2,3-c]pyridin moiety, has been identified as a new building block for constructing pyrazolo[4,3-c]pyridines. This compound, when reacted with methylthiocyanate C≡N bond in the presence of Ni(OAc)₂, yields a heterocyclic N,S-ketene acetal. This compound serves as a synthon for synthesizing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, demonstrating its utility in constructing complex heterocyclic systems (Prezent et al., 2016).
Heterocyclic Synthons for Terphenyl Synthesis
The compound 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one is another novel synthon for synthesizing 1,3-terphenyls from aryl ketones. This showcases the potential utility of compounds within the pyrano[2,3-c]pyridin family as versatile building blocks for generating symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step, further highlighting the importance of such compounds in synthetic chemistry (Ram & Goel, 1996).
Luminescent Materials
A study involving tetradentate bis-cyclometalated platinum complexes related to the pyridine and pyrazole moieties showcases the synthesis and application of these compounds in creating highly luminescent materials. These complexes, including derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline and its variants, have demonstrated significant potential in electroluminescence, contributing to the development of organic light-emitting diodes (OLEDs). This research illustrates the broader applicability of pyrano[2,3-c]pyridin-related compounds in materials science, particularly in the field of advanced luminescent materials (Vezzu et al., 2010).
Multicomponent Synthesis of Pyrano[3,2-c]pyridine Scaffold
The ‘on-solvent’ multicomponent reaction methodology offers a novel approach to synthesize 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, demonstrating the potential of pyrano[2,3-c]pyridine compounds in medicinal chemistry. This efficient, one-pot process facilitates the functionalization of the pyrano[3,2-c]pyridine systems, making it a valuable method for producing compounds with biomedical applications (Elinson et al., 2018).
Propiedades
IUPAC Name |
[8-methyl-2-oxo-3-(phenylcarbamoyl)pyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-17-15(13(9-20-11)10-25-12(2)22)8-16(19(24)26-17)18(23)21-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANTZNSIQTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)


![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)




![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)
![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
